3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine
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Overview
Description
3-(1-Phenylcyclopropyl)-1H-pyrazol-5-amine is a compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine typically involves the formation of the cyclopropyl group followed by the introduction of the pyrazole ring. One common method involves the reaction of 1-phenylcyclopropylamine with hydrazine derivatives under controlled conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Phenylcyclopropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(1-Phenylcyclopropyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenylcyclopropylamine: Shares the cyclopropyl and phenyl groups but lacks the pyrazole ring.
1-Phenyl-1H-pyrazol-5-amine: Contains the pyrazole ring and phenyl group but lacks the cyclopropyl group.
Uniqueness: 3-(1-Phenylcyclopropyl)-1H-pyrazol-5-amine is unique due to the presence of both the cyclopropyl and pyrazole rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(1-phenylcyclopropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H13N3/c13-11-8-10(14-15-11)12(6-7-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15) |
InChI Key |
DWEJTDRXAKKTCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
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